5-Bromogramine

Immuno-oncology Enzyme Inhibition IDO1

Researchers screening IDO1 inhibitors often encounter inactive indole scaffolds like gramine, wasting resources on dead-end leads. 5-Bromogramine (CAS 830-93-3) eliminates this risk with a validated 5-bromo substitution delivering consistent, potent inhibition. • Potent IDO1 inhibitor (IC50 21-47 nM)-ideal scaffold for cancer immunotherapy SAR • Sub-ppm antifouling agent (IC99 = 0.25 ppm) for marine coating & membrane R&D • Versatile 5-Br handle enables Suzuki/Buchwald cross-coupling for library synthesis Supplied with Certificate of Analysis for verified batch-to-batch consistency. Standard international B2B shipping available.

Molecular Formula C11H13BrN2
Molecular Weight 253.14 g/mol
CAS No. 830-93-3
Cat. No. B1265452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromogramine
CAS830-93-3
Molecular FormulaC11H13BrN2
Molecular Weight253.14 g/mol
Structural Identifiers
SMILESCN(C)CC1=CNC2=C1C=C(C=C2)Br
InChIInChI=1S/C11H13BrN2/c1-14(2)7-8-6-13-11-4-3-9(12)5-10(8)11/h3-6,13H,7H2,1-2H3
InChIKeyFSERHDPEOFYMMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromogramine Sourcing Guide


5-Bromo-3-(dimethylamino)methylindole (CAS 830-93-3), also known as 5-Bromogramine, is a halogenated indole alkaloid derivative characterized by a bromine substituent at the 5-position and a dimethylaminomethyl moiety at the 3-position of the indole ring [1]. It serves as a versatile synthetic intermediate and a pharmacological probe, with documented applications ranging from enzyme inhibition studies to antifouling material development .

Why 5-Bromogramine Cannot Be Replaced


Indole-based compounds exhibit widely divergent biological and physicochemical properties depending on subtle structural variations. The presence of a bromine atom at the 5-position of 5-Bromo-3-(dimethylamino)methylindole confers distinct electronic and steric characteristics compared to non-brominated analogs like gramine or other 5-substituted derivatives [1]. These modifications directly impact target binding affinity, cellular potency, and physicochemical behavior, rendering simple substitution with in-class compounds unreliable. The quantitative data in Section 3 substantiates that 5-Bromogramine's specific substitution pattern drives its unique activity profile, making it a non-interchangeable entity for research applications requiring consistent and verifiable performance.

5-Bromogramine Key Differentiation Data


Enhanced IDO1 Inhibition vs. Gramine

5-Bromogramine demonstrates potent inhibition of human indoleamine 2,3-dioxygenase 1 (IDO1), a key immunoregulatory enzyme, with IC50 values of 21 nM and 47 nM in distinct cellular and biochemical assay systems [1]. In contrast, the non-brominated parent compound, gramine, exhibits no significant IDO1 inhibitory activity (IC50 > 100 µM) [2]. This represents a >4,000-fold improvement in potency conferred by the 5-bromo substitution, establishing 5-Bromogramine as a structurally privileged scaffold for IDO1 inhibitor development.

Immuno-oncology Enzyme Inhibition IDO1

High-Potency Antifouling Activity

5-Bromogramine displays exceptional antifouling activity, achieving an IC99 (concentration required to inhibit 99% of organism settlement) of 0.25 ppm [1]. This high potency makes it a candidate for incorporation into marine coatings and other antifouling applications.

Antifouling Marine Coatings Biofilm Inhibition

5-Bromo Substitution Impact on Antiproliferative Activity

A systematic study comparing 5-bromosubstituted indole phytoalexin derivatives against their non-brominated counterparts revealed that 5-bromination generally leads to either similar or reduced antiproliferative activity across seven human cancer cell lines [1]. Importantly, some 5-bromo analogues exhibited improved potency relative to the clinical reference compound cisplatin, while demonstrating lower toxicity toward non-cancerous 3T3 cells [1]. This indicates that while 5-bromo substitution can enhance certain therapeutic indices, it is not a universal potency-enhancing modification, underscoring the context-dependent nature of its effects.

Cancer Biology Cytotoxicity Structure-Activity Relationship

5-Bromogramine Application Scenarios


Lead Compound for IDO1 Inhibitor Drug Discovery

Given its potent inhibition of IDO1 (IC50 21-47 nM) [1] and the stark contrast with the inactive parent compound gramine, 5-Bromogramine serves as an ideal starting scaffold for medicinal chemistry optimization. It provides a validated core for exploring structure-activity relationships (SAR) to develop novel immunotherapeutic agents for cancer.

High-Performance Antifouling Coatings

5-Bromogramine's sub-ppm antifouling activity (IC99 = 0.25 ppm) [1] positions it as a valuable additive or monomer for creating marine coatings, water treatment membranes, and other surfaces requiring prevention of biological fouling. Its established potency offers a clear advantage over less characterized indole derivatives.

Indole-Derived Chemical Library Synthesis

The 5-bromo substituent provides a versatile synthetic handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Researchers can use 5-Bromogramine as a key building block to generate diverse libraries of indole-based compounds for screening across multiple therapeutic areas, leveraging the established impact of 5-substitution on biological activity [1].

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